molecular formula C18H18N2O2S B2797374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide CAS No. 941911-26-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide

Cat. No.: B2797374
CAS No.: 941911-26-8
M. Wt: 326.41
InChI Key: YNSUBNJKGLTLLL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino benzothiazole with 4-hydroxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with pivaloyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzothiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide stands out due to its unique combination of a benzothiazole ring and a pivalamide group, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase with high potency makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18(2,3)17(22)19-11-8-9-14(21)12(10-11)16-20-13-6-4-5-7-15(13)23-16/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSUBNJKGLTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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